molecular formula C13H15NO4S B13975656 (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol

(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol

Cat. No.: B13975656
M. Wt: 281.33 g/mol
InChI Key: WCHUSHMDTHFDQT-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol (CAS 152940-72-2) is a high-purity pyrrole derivative with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The molecule features a pyrrole core, a privileged scaffold in medicinal chemistry, which is protected at the 1-position by a tosyl group and functionalized with hydroxymethyl groups at both the 3 and 4 positions . This specific substitution pattern makes it a valuable precursor for further chemical transformations and for the development of novel compounds with potential biological activity. Pyrrole derivatives are of significant research interest due to their presence in numerous natural products and pharmacologically active molecules . They exhibit a wide range of biological activities, including serving as potent inhibitors of tubulin polymerization for anticancer research and as key intermediates in the synthesis of more complex heterocyclic systems . The dimethanol functionalization allows for straightforward derivatization, enabling researchers to explore structure-activity relationships. This product is intended for research and development applications in fields such as pharmaceutical sciences, agrochemical discovery, and material science. It is supplied with a guaranteed purity of ≥95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol

InChI

InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3

InChI Key

WCHUSHMDTHFDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO

Origin of Product

United States

Preparation Methods

N-Tosylation of Pyrrole

The introduction of the tosyl group on the pyrrole nitrogen is a well-established reaction. According to sulfonylation protocols, pyrrole or its derivatives are reacted with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions, often in the presence of a base such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Typical conditions:
    • Solvent: Dichloromethane/Hexane mixture (1:4)
    • Base: Triethylamine or pyridine
    • Temperature: 0 °C to room temperature
    • Reaction time: 1–3 hours

After completion, the reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, brine), dried over sodium sulfate, and purified by column chromatography to isolate the N-tosylpyrrole intermediate.

Hydroxymethylation at 3,4-Positions

Hydroxymethyl groups can be introduced at the 3 and 4 positions of the pyrrole ring via electrophilic substitution reactions using formaldehyde or paraformaldehyde under basic or acidic conditions.

  • Typical procedure:
    • Reagents: Formaldehyde (aqueous or paraformaldehyde)
    • Catalyst: Acidic or basic catalyst (e.g., KOH or acid such as HCl)
    • Solvent: Ethanol/water mixture or other polar solvents
    • Temperature: Room temperature to reflux
    • Reaction time: 30 minutes to several hours

The reaction proceeds through electrophilic attack on the electron-rich pyrrole ring, favoring substitution at the 3 and 4 positions due to resonance stabilization.

Combined One-Pot or Stepwise Procedures

Some protocols involve first performing the N-tosylation, followed by hydroxymethylation in a stepwise manner, ensuring selective functionalization and easier purification. Alternatively, one-pot procedures have been explored where both steps occur sequentially without isolation of intermediates, improving efficiency.

Representative Preparation Procedure

Based on the literature and experimental data from sulfonylation and pyrrole functionalization studies, a representative synthesis is as follows:

Step Reagents & Conditions Outcome & Notes
1. N-Tosylation Pyrrole (1 equiv), p-toluenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv), dichloromethane/hexane (1:4), 0 °C to RT, 2 h Formation of N-tosylpyrrole intermediate; purified by column chromatography
2. Hydroxymethylation N-tosylpyrrole, formaldehyde (3 equiv), KOH (catalytic), EtOH/H2O, RT, 30 min Introduction of hydroxymethyl groups at 3,4-positions; monitored by TLC
3. Workup Extraction with dichloromethane, washing with saturated NaHCO3 and brine, drying over Na2SO4 Purified this compound obtained as a colorless solid/liquid

Purification and Characterization

  • Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios ranging from 20:1 to 10:1) is standard to isolate the desired compound with high purity.
  • Characterization: Confirmed by NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy.
  • Yields: Reported yields for the overall process range between 70% and 90%, depending on reaction scale and conditions.

Advanced Synthetic Variations and Catalysis

Recent studies have explored palladium-catalyzed reactions and other transition metal-catalyzed methods to functionalize pyrrole derivatives with enhanced regioselectivity and functional group tolerance. Although these methods are often applied to more complex pyrrole systems, their principles may be adapted for the synthesis of this compound.

For example, palladium-catalyzed cycloisomerization and borylation reactions under inert atmosphere at elevated temperatures (around 115 °C) in solvents like dichloroethane (DCE) have been reported, followed by purification involving filtration through diatomaceous earth and silica gel powder.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
N-Tosylation + Hydroxymethylation (Stepwise) Pyrrole Tosyl chloride, triethylamine, formaldehyde, KOH DCM/hexane, 0 °C to RT; EtOH/H2O, RT 70–90 Standard, reliable, scalable
One-pot Tosylation and Hydroxymethylation Pyrrole Tosyl chloride, formaldehyde, base Sequential addition, mild heating 65–85 More efficient, fewer purifications
Pd-Catalyzed Functionalization Substituted pyrrole derivatives Pd catalyst, B2Pin2, NaOAc DCE, 115 °C, inert atmosphere Variable Advanced, for complex derivatives

Chemical Reactions Analysis

Types of Reactions

(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogs identified include:

Compound Name CAS No. Similarity Score Key Structural Differences
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 58-56-0 0.80 Pyridine ring vs. pyrrole; lacks tosyl group
Pyridoxine hydrochloride 58-56-0 0.80 Pyridine ring with hydroxyl and methyl groups; hydrochloride salt
[152803-24-2] 152803-24-2 0.79 Unspecified heterocycle; likely pyridine-based
[1121-19-3] 1121-19-3 0.81 Likely diol or dimethanol derivative

Notes:

  • The tosyl group in the target compound distinguishes it from most analogs, conferring unique electronic and steric properties .
  • Pyridine-based analogs (e.g., pyridoxine hydrochloride) are well-studied in pharmacology, serving as vitamin B6 derivatives with established roles in metabolism .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol (Inferred) Pyridoxine Hydrochloride Doxylamine Succinate
Molecular Formula C14H15NO4S (estimated) C8H11NO3•HCl C17H22N2O, C4H6O4
Molecular Weight ~317.34 g/mol 205.64 g/mol 388.5 g/mol
Solubility Likely moderate in DMSO; low in water Very soluble in water Freely soluble in ethanol
Chirality Potential stereoisomerism at diol positions Racemic mixture Chiral (one asymmetric C)

Key Observations :

  • The tosyl group in the target compound likely reduces water solubility compared to pyridoxine hydrochloride, which is highly polar due to its hydroxyl and hydrochloride groups .
  • Chirality in analogs like doxylamine succinate suggests that stereochemical control during synthesis is critical for pharmacological activity .
Pharmacological Potential:
  • Pyridoxine hydrochloride is a vital nutrient with applications in treating deficiencies and metabolic disorders .
  • The tosylated pyrrole derivative may exhibit enhanced bioavailability or receptor binding compared to non-tosylated analogs, though this requires experimental validation .

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